molecular formula C16H12BrNO2S B14952340 7-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

7-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B14952340
M. Wt: 362.2 g/mol
InChI Key: RKOFWCKWXBLGRL-UHFFFAOYSA-N
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Description

7-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features a bromine atom at the 7th position, an ethylthiophene group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses substituted o-aminoacetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method involves the use of nano ZnO as a catalyst under solvent-free conditions . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous acids or bases.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using transition metal-catalyzed processes or metal-free ionic liquid-mediated reactions. These methods are chosen for their scalability and cost-effectiveness, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

7-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloroquinoline-4-carboxylic acid
  • 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid
  • 7-Bromo-2-phenylquinoline-4-carboxylic acid

Uniqueness

7-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of the ethylthiophene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12BrNO2S

Molecular Weight

362.2 g/mol

IUPAC Name

7-bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C16H12BrNO2S/c1-2-10-4-6-15(21-10)14-8-12(16(19)20)11-5-3-9(17)7-13(11)18-14/h3-8H,2H2,1H3,(H,19,20)

InChI Key

RKOFWCKWXBLGRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O

Origin of Product

United States

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